molecular formula C8H7IN2 B582186 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-15-6

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B582186
CAS No.: 1227270-15-6
M. Wt: 258.062
InChI Key: XXCIAOFNHZOPMW-UHFFFAOYSA-N
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Description

Importance and Versatility of the 7-Azaindole (B17877) Core in Synthetic Chemistry

The 7-azaindole scaffold is a privileged heterocyclic motif that has garnered considerable attention in the field of drug discovery. bldpharm.com Structurally, it is a bioisostere of indole (B1671886), meaning it has a similar size and shape, which allows it to mimic indole in biological systems while offering distinct physicochemical properties. chemsec.orghoffmanchemicals.com This bioisosteric relationship is a key reason for its versatility, enabling chemists to modulate properties such as solubility, lipophilicity, and metabolic stability of a potential drug molecule. ottokemi.com

The 7-azaindole core is a fundamental component of numerous biologically active molecules, including several FDA-approved drugs. hoffmanchemicals.com Its ability to act as a hinge-binding motif is particularly noteworthy. sigmaaldrich.com By forming two crucial hydrogen bonds with the hinge region of kinase enzymes, it serves as an excellent starting point for the design of potent kinase inhibitors. sigmaaldrich.com This has led to the development of successful drugs like Vemurafenib, a B-RAF kinase inhibitor used in melanoma treatment. sigmaaldrich.com The broad applicability of the 7-azaindole scaffold extends to its use as a core structure for inhibitors of various other kinases and as a building block for compounds targeting neurological diseases and other therapeutic areas. chemsec.orgpipzine-chem.com Consequently, the development of elegant and efficient synthetic methods for the functionalization of 7-azaindoles remains an active and important area of chemical research. bldpharm.comottokemi.com

Strategic Significance of Halogenated Pyrrolo[2,3-b]pyridine Derivatives as Synthetic Intermediates

Halogenated derivatives of pyrrolo[2,3-b]pyridine are highly valuable synthetic intermediates that unlock a vast chemical space for drug discovery and materials science. The introduction of a halogen atom, such as iodine, bromine, or chlorine, at a specific position on the 7-azaindole ring provides a reactive "handle" for subsequent chemical modifications. nih.gov This is particularly true for iodo- and bromo-substituted derivatives, which are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions. nih.govevitachem.com

Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, a 2-iodo-substituted 7-azaindole can be readily coupled with various boronic acids (Suzuki-Miyaura) or amines (Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amino groups at the 2-position. nih.gov This strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR).

A prime example of this strategy is the use of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine as a key intermediate. nih.gov Researchers have demonstrated that the iodine at the C-2 position allows for selective Suzuki-Miyaura cross-coupling, while the chlorine at C-4 can be targeted in a subsequent Buchwald-Hartwig amination. nih.gov This chemoselective approach highlights the strategic importance of having distinct halogen atoms at different positions, allowing for a stepwise and controlled construction of complex molecular architectures.

Table 1: Examples of Halogenated Pyrrolo[2,3-b]pyridine Intermediates and Their Synthetic Utility
Intermediate CompoundHalogenation PatternKey Reaction TypeApplication/Product ClassReference
4-Chloro-2-iodo-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridine2-Iodo, 4-ChloroSuzuki-Miyaura Coupling (at C-2)Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov
5-Bromo-2-iodo-4-methyl-3-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine2-Iodo, 5-BromoCross-Coupling ReactionsPrecursor for complex heterocyclic compounds evitachem.com
6-Bromo-1H-pyrrolo[3,2-c]pyridine6-BromoSuzuki-Miyaura CouplingSynthesis of potent anticancer agents nih.gov

Overview of Research Directions for 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine and its Analogs

While specific published research focusing exclusively on this compound is not extensive, its chemical structure points toward clear and significant research applications. As a halogenated 7-azaindole derivative, its primary role is that of a versatile building block for creating more complex molecules.

The key structural features of this compound define its potential research directions:

The 2-Iodo Group: This is the most reactive site for functionalization. Research efforts would logically use this position to introduce a wide variety of substituents via cross-coupling chemistry. This allows for the creation of large libraries of 2-substituted-5-methyl-7-azaindole analogs, which can then be screened for biological activity against various targets, such as protein kinases. google.com

The 5-Methyl Group: The methyl group at the 5-position can influence the compound's properties in several ways. It can affect solubility, lipophilicity, and steric interactions within a biological target's binding pocket. pipzine-chem.com Research on analogs would investigate how this methyl group contributes to binding affinity and selectivity, a common strategy in optimizing lead compounds in drug discovery. nih.gov

The 7-Azaindole Scaffold: As discussed, this core is a well-established pharmacophore. Therefore, research involving this compound would inherently be directed towards therapeutic areas where 7-azaindoles have proven effective, most notably in the development of inhibitors for protein kinases (e.g., SGK-1, B-RAF) implicated in cancer and other diseases. sigmaaldrich.comgoogle.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-6-3-7(9)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCIAOFNHZOPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=C2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855743
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-15-6
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Derivatization Strategies of 2 Iodo 5 Methyl 1h Pyrrolo 2,3 B Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Center

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. The high reactivity of the C-I bond allows for efficient oxidative addition to a palladium(0) species, initiating the catalytic cycle common to these transformations. wikipedia.org This reactivity enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, providing access to a vast chemical space. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds by coupling an organohalide with a boronic acid or ester. For 7-azaindole (B17877) systems, this reaction has proven to be a highly effective method for introducing aryl and heteroaryl substituents. Research has demonstrated the chemoselective cross-coupling at the C-2 iodo position of pyrrolo[2,3-b]pyridine scaffolds. nih.gov

In a key study, a protected derivative, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, was successfully coupled with various arylboronic acids. nih.gov The reaction showed a clear preference for substitution at the more reactive C-2 iodo position over the C-4 chloro position, highlighting the utility of this strategy for selective functionalization. nih.gov The use of catalysts such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium carbonate (K₂CO₃) facilitates this transformation efficiently. nih.gov This methodology allows for the synthesis of 2-aryl-7-azaindole derivatives, which are important substructures in medicinal chemistry. nih.gov The reaction is generally tolerant of various functional groups on the boronic acid partner. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with a 2-Iodo-7-azaindole Derivative The following interactive table details representative Suzuki-Miyaura reactions performed on a 2-iodo-7-azaindole scaffold, showcasing typical conditions and outcomes.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water1000.5>95 (crude) nih.gov
4-Methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water1000.592 nih.gov
3-Hydroxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water801883 nih.gov
4-(tert-Butyldimethylsilyloxy)phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water902290 nih.gov

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated heterocycles. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) (Et₃N) or diethylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild, often room temperature, conditions. wikipedia.org

While specific examples for this compound are not extensively detailed in the cited literature, the Sonogashira coupling is a well-established method for the functionalization of iodo-substituted azaindoles. nih.gov The synthesis of various azaindole derivatives has been accomplished using Sonogashira coupling of amino-iodopyridines followed by cyclization. nih.gov The standard conditions involve catalysts like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and CuI in a solvent like DMF. nih.gov Given the high reactivity of the C-I bond, this compound is expected to be an excellent substrate for this transformation, allowing the introduction of a wide range of terminal alkynes at the C-2 position. These alkynylated products serve as versatile intermediates for further synthetic manipulations. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling of Iodo-Heterocycles This table outlines the general components used in Sonogashira coupling reactions involving iodo-substituted heterocyclic compounds.

ComponentExamplesRoleReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the cross-coupling cycle nih.gov
Copper Co-catalystCopper(I) iodide (CuI)Activates the alkyne via copper acetylide formation wikipedia.orglibretexts.org
BaseTriethylamine (Et₃N), DiethylamineNeutralizes HX byproduct and acts as solvent wikipedia.org
SolventDMF, THF, AminesProvides the reaction medium nih.gov

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. This reaction is known for its tolerance of a wide variety of functional groups, and the inertness of organostannanes to air and moisture makes them convenient reagents.

Although specific applications of the Stille coupling for this compound are not detailed in the provided search results, the reaction is a standard and reliable method for C-C bond formation with iodo-substituted aromatic and heteroaromatic systems. The mechanism is analogous to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation from the organotin reagent, and reductive elimination. The reactivity of the C-I bond in the 7-azaindole substrate makes it a suitable candidate for Stille coupling, enabling the introduction of alkyl, vinyl, aryl, and other organic fragments. This method provides a complementary approach to the Suzuki and Sonogashira reactions for the synthesis of complex 2-substituted 7-azaindoles.

The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines under palladium catalysis. wikipedia.org This method has been successfully applied to the functionalization of halo-7-azaindoles, even with the unprotected N-H group present in the pyrrole (B145914) ring. nih.govmit.edu

Studies have shown that halo-7-azaindoles can be efficiently coupled with a broad range of aliphatic and aromatic amines using specialized palladium precatalysts. nih.govmit.edu These reactions are often accomplished under mild conditions and demonstrate high selectivity for the reaction at the carbon-halogen bond over N-arylation of the azaindole nitrogen. nih.gov For instance, 5-bromo-7-azaindole (B68098) undergoes efficient cross-coupling with various secondary amines. nih.gov In syntheses targeting 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination step was successfully employed at the C-4 position after an initial Suzuki coupling at C-2. nih.gov This demonstrates the robustness of the methodology and its applicability to complex, multi-functionalized pyrrolo[2,3-b]pyridine systems. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

The Mizoroki-Heck reaction creates a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction results in the formation of a substituted alkene, typically with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

The Heck reaction is a viable strategy for the functionalization of iodo-substituted pyridines and other heterocycles. nih.gov For example, 3-iodopyridine (B74083) has been shown to participate in Heck-type couplings. nih.gov An intramolecular Heck reaction has also been reported for the preparation of the azaindole ring system itself. nih.gov While direct examples with this compound are not prominent in the search results, its identity as an iodo-heterocycle makes it a prime candidate for this transformation. The reaction would allow for the introduction of vinyl groups at the C-2 position, which can be further elaborated, providing another route for the diversification of the 7-azaindole scaffold.

Nucleophilic Substitution Reactions Involving the Iodine Substituent

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom in this compound is generally challenging. The 7-azaindole ring system is not sufficiently activated towards uncatalyzed nucleophilic attack. Studies on related halo-7-azaindoles have shown that SNAr reactions are often difficult, typically requiring harsh conditions such as high temperatures and a large excess of the nucleophile. nih.gov Furthermore, 5-haloazaindoles have been specifically noted as being unsuitable substrates for SNAr reactions. nih.gov

While iodide is an excellent leaving group, the cleavage of the C-I bond on the pyrrolo[2,3-b]pyridine ring generally requires metal catalysis, as demonstrated by the extensive utility of palladium-catalyzed cross-coupling reactions. The Finkelstein reaction, which involves the exchange of a halide with iodide, operates on the principle of displacing other halogens with a nucleophilic iodide source, highlighting the reverse of the desired substitution. acsgcipr.org Therefore, for practical synthetic purposes, derivatization at the C-2 position of this compound is almost exclusively achieved through transition-metal-catalyzed cross-coupling pathways rather than classical SNAr reactions.

Electrophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these substitutions is dictated by the electronic properties of the bicyclic system, where the pyrrole ring is significantly more reactive towards electrophiles than the pyridine (B92270) ring. Theoretical calculations, such as those based on Fukui's concept of frontier molecular orbitals, predict that the carbon atom with the highest electron density (the highest occupied molecular orbital, HOMO, coefficient) is the most likely site for electrophilic attack. researchgate.net For the 7-azaindole nucleus, this position is overwhelmingly the C3 position of the pyrrole ring.

Common electrophilic substitution reactions for this core include halogenation, nitration, and sulfonation. For instance, the iodination of 7-azaindole derivatives can be readily achieved to install an iodine atom at the C3 position. acs.org A typical procedure involves the use of N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide. acs.org This C3-iodinated product then serves as a versatile intermediate for further functionalization through cross-coupling reactions.

The substitution pattern on the core, such as the presence of the 5-methyl group in this compound, can modulate the reactivity, although the strong directing effect of the pyrrole nitrogen generally ensures C3 selectivity. The inherent reactivity difference between the two rings means that electrophilic substitution on the pyridine portion of the molecule is far less common and requires more forcing conditions or alternative strategies, such as activation via N-oxide formation. eurekaselect.comresearchgate.net

C-H Functionalization Methodologies for Pyrrolo[2,3-b]pyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic cores like pyrrolo[2,3-b]pyridine, bypassing the need for pre-functionalized starting materials. nih.gov These methods often rely on transition-metal catalysis to achieve high levels of regioselectivity and efficiency. nih.govrsc.org

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis and functionalization of 7-azaindole derivatives. rsc.orgacs.org For example, rhodium(III) catalysts can facilitate the oxidative annulation of 7-azaindoles with alkynes through a double C-H activation process, leading to complex fused heterocyclic systems. acs.org These reactions demonstrate broad substrate scope, tolerating various functional groups on both the azaindole and the alkyne coupling partner. rsc.orgacs.org

Palladium catalysis is another cornerstone of C-H functionalization for this scaffold. nih.gov While many palladium-catalyzed reactions on this core are cross-couplings involving a halide (see section 3.5), direct C-H activation/arylation methods are also being developed. These approaches often utilize a directing group to guide the catalyst to a specific C-H bond. nih.gov

Furthermore, iodine-catalyzed methods have been developed for the regioselective C-H functionalization of 7-azaindoles. A notable example is the C3-chalcogenation (including sulfenylation and selenylation) of NH-free 7-azaindoles. acs.org This method uses an I2/DMSO catalytic system to react various thiols and diselenides directly with the azaindole core, yielding C3-functionalized products in good to excellent yields under relatively mild conditions. acs.org This highlights a move towards more sustainable and cost-effective catalytic systems.

Representative C-H Functionalization Reactions on the 7-Azaindole Core
Catalytic SystemReaction TypePosition FunctionalizedKey FeaturesReference
Rhodium(III) / [Cp*RhCl2]2Oxidative Annulation with AlkynesC2 and N-directed ortho C-HForms complex fused systems via double C-H activation. acs.org
Rhodium(III) / AgSbF6Annulative Coupling with AlkynesC-H activation of aminopyridinesHighly regioselective synthesis of 7-azaindoles. rsc.org
Iodine / DMSOChalcogenation (Sulfenylation, Selenylation)C3Metal-free, regioselective C-H activation of NH-free 7-azaindoles. acs.org
Palladium(II)Intramolecular C-H ActivationC3Used in the synthesis of the azaindole core itself from enamine precursors. nih.gov

Comparative Reactivity Studies of Halogenated Pyrrolo[2,3-b]pyridines

The reactivity of halogenated pyrrolo[2,3-b]pyridines is of immense synthetic interest, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. eurekaselect.comnih.govmit.edu The identity of the halogen (I, Br, Cl) and its position on the bicyclic core profoundly influence the reaction rates and conditions required for successful coupling.

Generally, the reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed oxidative addition follows the order C-I > C-Br > C-Cl. This trend is well-established and holds true for the 7-azaindole series. acs.org Consequently, an iodo-substituted derivative like this compound is expected to be more reactive than its bromo or chloro counterparts. This differential reactivity allows for selective, sequential cross-coupling reactions on di- or poly-halogenated substrates. For example, in a molecule containing both an iodo and a chloro substituent, the Suzuki coupling can be directed to the C-I bond with high selectivity under appropriate conditions. acs.org

The position of the halogen also plays a critical role. Halogens on the electron-rich pyrrole ring (C2 or C3) can exhibit different reactivity compared to those on the electron-deficient pyridine ring (C4, C5, or C6). For instance, in the synthesis of C3,C6-diaryl 7-azaindoles, a precursor bearing a C3-iodo and a C6-chloro group was used. The initial Suzuki reaction occurs selectively at the more labile C3-iodo position. acs.org Similarly, experimental and theoretical studies on dihalopyridines show that regioselective reactions often occur at the position adjacent to the ring nitrogen (the 2-position in pyridine). nih.gov

The presence of the unprotected N-H group in the pyrrole ring can sometimes complicate cross-coupling reactions. However, modern palladium catalysts and ligand systems have been developed that are highly effective for the amination and arylation of unprotected halo-7-azaindoles, proceeding under mild conditions with high selectivity for the C-X bond over N-H functionalization. mit.edu The use of pyridine sulfinates has also been explored as an alternative to the often unstable pyridine-2-boronic acids in Suzuki-Miyaura couplings, providing a robust method for forming C-C bonds with 2-halopyridines. rsc.org

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
SubstrateHalogen(s) & Position(s)Coupling ReactionObservation / OutcomeReference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineC3-Iodo, C6-ChloroSuzuki-MiyauraSelective reaction at the C3-Iodo position is achieved first due to higher reactivity. acs.org
Halo-7-azaindolesC3-Halo, C4-Halo, C5-HaloBuchwald-Hartwig AminationEfficient coupling of primary and secondary amines is possible with modern Pd precatalysts without protecting the N-H group. mit.edu
2,3- or 2,4-DihalopyridinesC2-HaloGeneral Cross-CouplingReaction occurs regioselectively at the C2 position due to the lower C-X bond dissociation energy. nih.gov
5-Bromo-3-iodoaminopyridineC3-Iodo, C5-BromoSonogashiraUsed in a double Sonogashira reaction to build the azaindole core, exploiting differential reactivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 5 Methyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of organic molecules. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In a study on 7-azaindole (B17877) derivatives, ¹H NMR and ¹³C NMR spectra were recorded on a 600 MHz spectrometer. nih.gov The proton resonances are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) standard. nih.gov For a related compound, 2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol, the ¹H NMR spectrum showed distinct signals corresponding to the aromatic protons, methoxy (B1213986) groups, and the pyrrolo-pyridine core. nih.gov For instance, the signal at 9.04 ppm was attributed to the N-H proton of the pyrrole (B145914) ring. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the aforementioned 2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol, the carbon signals were observed in the range of 56.02 to 154.05 ppm, confirming the presence of the various functional groups and the heterocyclic core. nih.gov

Table 1: ¹H and ¹³C NMR Data for a Representative 1H-pyrrolo[3,2-c]pyridine Derivative

¹H NMR (ppm) ¹³C NMR (ppm)
9.10 (s, 1H) 158.41
7.93 (s, 1H) 156.74
7.79 (dd, J = 7.6, 1.7 Hz, 1H) 153.94
7.38 (d, J = 3.3 Hz, 1H) 147.82
7.35 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H) 143.06
7.08 (td, J = 7.5, 1.0 Hz, 1H) 140.29
7.01 (d, J = 8.2 Hz, 1H) 137.26
6.79 (d, J = 3.2 Hz, 1H) 134.39
6.73 (s, 2H) 131.49
3.92 (s, 3H) 129.79
3.91 (s, 6H) 129.29
3.83 (s, 3H) 124.56
121.08
111.53
106.84
102.84
102.19
61.05
56.36
55.83

Data for 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. For 7-azaindole derivatives, high-resolution mass spectra (HRMS) are typically acquired using techniques like heated electrospray ionization (HESI). nih.gov

While experimental mass spectrometry data for 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is not available in the surveyed literature, predicted data for the isomeric compound 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (B1372186) has been calculated. uni.lu The predicted monoisotopic mass is 257.9654 Da. uni.lu The predicted collision cross section (CCS) values for various adducts provide further structural information. uni.lu

Table 2: Predicted Mass Spectrometry Data for 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 258.97268 130.4
[M+Na]⁺ 280.95462 134.8
[M-H]⁻ 256.95812 124.9
[M+NH₄]⁺ 275.99922 146.7
[M+K]⁺ 296.92856 136.8
[M]⁺ 257.96485 128.5

Data from PubChemLite for 3-iodo-5-methyl-1h-pyrrolo[2,3-b]pyridine uni.lu

The fragmentation pattern in mass spectrometry can reveal the connectivity of the molecule. For instance, the loss of the iodine atom or the methyl group would result in characteristic fragment ions, helping to confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The synthesis and characterization of new pyrrolo[1,2-b]pyridazines, which share a similar heterocyclic core, have been confirmed using IR spectroscopy, among other methods. mdpi.com

Specific IR data for this compound is not detailed in the available literature. However, the IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations of the aromatic rings, and the C-I stretch. The synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives is often confirmed through spectroscopic techniques including IR. evitachem.com

Table 3: Expected IR Absorption Regions for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Pyrrole) 3200-3500
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Methyl) 2850-3000
C=C/C=N Stretch (Aromatic Rings) 1400-1600

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, studies on related compounds provide valuable insights into the expected solid-state conformation.

For example, the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals a nearly coplanar arrangement between the pyridine (B92270) and azaindole rings, with dihedral angles of 8.23 (6)° and 9.89 (2)° for the two independent molecules in the asymmetric unit. researchgate.net In the crystal, these molecules are connected by N-H···N hydrogen bonds to form inversion dimers. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

Computational and Theoretical Investigations of 2 Iodo 5 Methyl 1h Pyrrolo 2,3 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of heterocyclic molecules like 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. mdpi.com These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are crucial for predicting reactivity.

For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, DFT calculations have shown that the highest electron density is located on the pyrrole (B145914) ring, making it susceptible to electrophilic attack, predominantly at the 3-position. rsc.orgresearchgate.net The introduction of a methyl group at the 5-position is an electron-donating group, which would be expected to slightly increase the electron density on the pyridine (B92270) ring. Conversely, the iodine atom at the 2-position is a large, polarizable halogen that can participate in halogen bonding and influences the local electronic environment through both inductive and resonance effects.

DFT methods are used to compute key electronic descriptors that correlate with reactivity and biological activity. researchgate.net The energies of the HOMO and LUMO are particularly important; the HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For related 7-azaindole (B17877) derivatives, these computed descriptors have been correlated with their biological activity. researchgate.net

The electrostatic potential surface (EPS) map is another critical output of quantum chemical calculations. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically near heteroatoms like nitrogen) and electron-poor (positive potential). This information is vital for predicting non-covalent interactions, such as hydrogen bonds and halogen bonds, which are key to biological target recognition. The iodine atom at the 2-position can create a region of positive electrostatic potential on its outer surface (a σ-hole), enabling it to act as a halogen bond donor, a feature increasingly recognized as important for ligand-protein interactions.

Table 1: Predicted Electronic Properties of Substituted 7-Azaindoles This table is illustrative, based on general principles of computational chemistry applied to related structures, as specific data for the target compound is not publicly available.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1H-Pyrrolo[2,3-b]pyridine-5.8-0.94.92.1
5-Methyl-1H-pyrrolo[2,3-b]pyridine-5.7-0.84.92.3
This compound-5.9-1.24.72.5

Molecular Modeling and Docking Studies for Biological Target Interactions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binder" for many protein kinases, where the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) form crucial hydrogen bonds with the backbone of the kinase hinge region. sci-hub.seacs.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how this compound and its derivatives might interact with biological targets like kinases (e.g., CSF-1R, GSK-3β, FGFR). sci-hub.senih.govacs.orgrsc.org

In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the active site of the protein, and its possible binding conformations and orientations are scored based on factors like intermolecular forces and geometric complementarity.

For a kinase target, the pyrrolo[2,3-b]pyridine core of the compound is expected to form two canonical hydrogen bonds with the hinge region residues (e.g., with the backbone NH and C=O of a cysteine or methionine residue). sci-hub.senih.gov The substituents at the 2, 3, and 5-positions then project into different pockets of the ATP-binding site.

The iodo group at the 2-position can project towards the protein's interior. Its size and potential for halogen bonding can significantly influence binding affinity and selectivity.

The methyl group at the 5-position typically points towards the solvent-exposed region and can be modified to improve solubility or to interact with nearby hydrophobic residues.

Molecular dynamics simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex over time. acs.orgacs.orgnih.gov MD simulations show how the ligand and protein atoms move, revealing the dynamic nature of their interactions and the stability of key hydrogen bonds and other non-covalent contacts. acs.orgacs.orgnih.gov These simulations have been used to rationalize the binding modes of various 7-azaindole derivatives, confirming the stability of their interactions with key residues in targets like the SARS-CoV-2 spike protein and Fyn kinase. acs.orgnih.gov

Table 2: Representative Protein Kinase Targets for Pyrrolo[2,3-b]pyridine Derivatives

Kinase TargetPDB ID ExampleKey Hinge ResidueRole of Pyrrolopyridine
CSF-1R7MFCCys666Forms H-bonds with hinge. acs.org
GSK-3β4ACGVal135Forms H-bonds with hinge. nih.gov
FGFR14V04Ala564Forms H-bonds with hinge. rsc.org
B-RAF4YHTCys532Forms H-bonds with hinge. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a semi-rigid molecule like this compound, the primary conformational flexibility arises from the tautomerism of the N-H proton and the orientation of substituents, although the core bicyclic system is largely planar.

Computational methods, such as torsional scans using quantum mechanics, can be employed to explore the rotational energy barrier around single bonds if more flexible side chains were to be added. nih.gov For the core itself, a key aspect of stability is the analysis of different tautomers. The 1H-tautomer (with the proton on the pyrrole nitrogen) is generally the most stable form for 7-azaindoles. However, computational studies can quantify the energy difference between the 1H- and the less stable 7H-tautomer (where the proton has moved to the pyridine nitrogen). This tautomerization process is known to be influenced by the molecular environment and can be probed computationally. acs.org

Stability studies also involve comparing the energies of different isomers. For instance, one could computationally compare the relative stability of this compound with its isomers, such as 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (B1372186). DFT calculations can predict the ground-state energies of these isomers, providing a theoretical basis for their observed abundance or synthetic accessibility. Such calculations have been performed for the parent azaindole isomers, confirming their relative stabilities. mdpi.com

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for predicting the mechanisms of chemical reactions, including the synthesis and functionalization of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

The reactivity of the 7-azaindole ring is well-documented. Electrophilic substitution, such as nitration, halogenation, and Mannich reactions, occurs preferentially at the electron-rich 3-position. rsc.orgresearchgate.net Computational modeling can explain this regioselectivity by calculating the activation energies for attack at different positions on the ring. The transition state for attack at the 3-position is typically found to be lower in energy than for attack at other positions.

Furthermore, the iodine at the 2-position is a versatile functional group that can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. nih.govnih.gov Computational studies can be used to model the catalytic cycle of these reactions. This involves calculating the energetics of key steps like oxidative addition (where the palladium catalyst inserts into the C-I bond), transmetalation, and reductive elimination. These calculations help in understanding the reaction kinetics and optimizing reaction conditions, such as the choice of catalyst, ligand, and base. For example, computational studies have been used to explore the mechanism of Suzuki-Miyaura reactions on halogenated 7-azaindole precursors to form diarylated products. nih.gov

Research Applications of the 2 Iodo 5 Methyl 1h Pyrrolo 2,3 B Pyridine Scaffold in Chemical Sciences

Strategic Building Block in Complex Molecule Synthesis

The 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a highly valued building block in organic synthesis due to the reactivity of the carbon-iodine bond. bldpharm.com This bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, which allows for the efficient and modular construction of more complex molecular architectures.

Chemists utilize this iodo-substituted azaindole as a key intermediate for creating diverse libraries of compounds. The iodine at the C2 position serves as a versatile anchor point for introducing a wide range of substituents through reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. For instance, in the synthesis of kinase inhibitors, the 2-iodo group is often replaced with various aryl, heteroaryl, or alkyl groups to optimize binding affinity and selectivity for the target protein. nih.gov This strategic use of the iodinated precursor allows for the systematic modification of the final molecule, facilitating the exploration of chemical space and the development of compounds with tailored properties. The synthesis of derivatives often involves multi-step processes where the this compound core is a foundational element. evitachem.comrsc.org

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The 5-methyl-1H-pyrrolo[2,3-b]pyridine core, frequently derived from its 2-iodo precursor, is an exemplary scaffold for structure-activity relationship (SAR) studies. nih.govnih.gov SAR investigations are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. By systematically altering the substituents on the core scaffold and observing the resulting changes in potency or selectivity, researchers can identify the key molecular features required for a desired biological effect. nih.gov

The pyrrolo[2,3-b]pyridine framework offers multiple positions for chemical modification. mdpi.com The initial 2-iodo group enables extensive diversification at this position, while other sites on both the pyrrole (B145914) and pyridine (B92270) rings can also be functionalized. This allows for a comprehensive exploration of how different functional groups, their size, and electronic properties influence interactions with biological targets. nih.gov These studies are crucial for optimizing lead compounds into more potent and selective agents. nih.gov

One of the most significant applications of the this compound scaffold is in the design and synthesis of protein kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. nih.gov The structural similarity of the pyrrolo[2,3-b]pyridine core to adenine (B156593) allows it to function as an "ATP mimic," binding to the ATP-binding pocket of kinases and inhibiting their activity. nih.govevitachem.com

Researchers have successfully developed potent inhibitors for a variety of kinases using this scaffold. The 2-iodo intermediate is instrumental in these syntheses, enabling the coupling of different moieties to target specific features within the kinase active site. nih.gov This approach has led to the discovery of inhibitors for targets such as Fms-like tyrosine kinase 3 (FLT3), Fibroblast Growth Factor Receptors (FGFRs), and Salt-Inducible Kinase 2 (SIK2). nih.govevitachem.comgoogle.comrsc.org

Kinase TargetScaffold/Derivative ClassTherapeutic AreaReference
FLT3 1H-pyrrolo[2,3-b]pyridine derivativesAcute Myeloid Leukemia nih.gov
FGFR 1H-pyrrolo[2,3-b]pyridine derivativesCancer evitachem.comrsc.org
SIK2 1H-pyrrolo[2,3-b]pyridine derivativesCancer, Diabetes, Stroke google.com
CSF1R Pyrrolo[2,3-d]pyrimidine derivativesCancer nih.gov
VEGFR2 5-methyl-5H-pyrrolo[3,2-d]pyrimidineCancer nih.gov
SGK-1 1H-pyrrolo[2,3-b]pyridinesDisease mediated by SGK-1 google.com

This table showcases various kinase targets that have been successfully inhibited by compounds derived from pyrrolopyridine scaffolds.

The broad biological activity of pyridine-containing heterocycles has prompted their investigation as potential antiviral agents. nih.govsemanticscholar.org The 1H-pyrrolo[2,3-b]pyridine scaffold is among the structures being explored for this purpose. The development of novel antiviral compounds is a critical area of research, driven by the emergence of drug-resistant viral strains and new viral diseases. While research in this area is ongoing, the versatility of the this compound building block allows for the synthesis of diverse derivatives that can be screened against a range of viral targets. sigmaaldrich.comresearchgate.net The ability to readily modify the scaffold makes it a promising starting point for identifying new antiviral leads. nih.gov

The search for new antimicrobial and antifungal agents is a global health priority due to the rise of multidrug-resistant pathogens. Pyrrole and pyridine derivatives have historically shown promise in this field. mdpi.comnih.gov Fused heterocyclic systems, such as the 1H-pyrrolo[2,3-b]pyridine scaffold, are of particular interest because their complex structures can interact with microbial biomolecules in novel ways. nih.govnih.gov

Derivatives synthesized from the this compound intermediate can be tested for their ability to inhibit the growth of pathogenic bacteria and fungi. sigmaaldrich.comresearchgate.net SAR studies in this context aim to identify the specific structural features that confer potent and selective antimicrobial or antifungal activity, potentially leading to the development of new classes of therapeutic agents to combat infectious diseases. nih.gov

In cancer research, derivatives of the this compound scaffold serve as powerful chemical probes. nih.gov These small molecules are designed to interact with specific biological targets, such as kinases, that are overactive in cancer cells. google.comnih.gov By inhibiting these targets, the probes can induce cell cycle arrest or apoptosis (programmed cell death) in cancer cells, making them valuable tools for both studying cancer biology and as potential therapeutics. nih.gov

For example, compounds developed from this scaffold have been shown to be effective against human cancer cell lines in vitro. nih.gov These probes help researchers validate specific proteins as drug targets and understand their role in tumor growth and survival. nih.gov

Cancer Cell LineCompound ClassInvestigated TargetReference
MOLM-13, MV4-11 1H-pyrrolo[2,3-b]pyridine derivativesFLT3-ITD nih.gov
4T1 (Breast Cancer) 1H-pyrrolo[2,3-b]pyridine derivativesFGFR rsc.org
MCF-7 (Breast Cancer) 5-halogenated-7-azaindolin-2-oneAntitumor Activity nih.gov
DU145 (Prostate) 5-methyl-5H-pyrrolo[3,2-d]pyrimidineVEGFR2 nih.gov
Various 1H-pyrrolo[2,3-b]pyridine derivativesTNIK imist.ma

This table highlights the use of pyrrolopyridine derivatives as chemical probes against various cancer cell lines.

Development of Chemical Probes for Biological Pathway Elucidation

Beyond their therapeutic potential, compounds derived from the this compound scaffold are indispensable as chemical probes for elucidating complex biological pathways. nih.gov A high-quality chemical probe is a selective small molecule that can be used to modulate the function of a specific protein in cells or in vivo, thereby helping to uncover that protein's role in a signaling cascade or disease process. evitachem.com

By designing potent and selective inhibitors for a particular kinase, for instance, researchers can use these molecules to block a specific step in a signaling pathway. nih.gov Observing the downstream cellular consequences of this inhibition provides direct evidence for the function of the target protein. The synthetic tractability of the this compound core allows for the iterative optimization required to generate probes with the high selectivity and potency needed for such precise biological investigations. bldpharm.com

Potential in Advanced Materials Science and Optoelectronics

The unique structural and electronic properties of the this compound scaffold, a derivative of 7-azaindole (B17877), position it as a promising building block for the development of novel materials in advanced materials science and optoelectronics. The inherent characteristics of the 7-azaindole core, combined with the versatility of the iodo functional group, open avenues for the synthesis of functional organic materials with tailored photophysical and electronic properties.

The 7-azaindole framework itself is known to exhibit significant photophysical activity. nih.govacs.org For instance, 7-azaindole can display weak fluorescence based on a π*−π transition, with its anionic form being a bright blue luminophore. nih.gov This intrinsic luminescence is a critical starting point for designing new emissive materials. The emission properties are sensitive to the molecular environment and can be tuned through chemical modifications. acs.org For example, attaching different aryl groups to the 7-azaindole core through reactions like the Suzuki coupling can lead to materials that are blue emissive. nih.govacs.org

The presence of the iodine atom at the 2-position of the pyrrolo[2,3-b]pyridine ring is particularly advantageous for synthetic chemists in the field of materials science. This iodo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These reactions are fundamental in constructing extended π-conjugated systems, which are the cornerstone of most organic electronic materials. By coupling the this compound unit with other aromatic or heteroaromatic building blocks, researchers can create a diverse library of oligomers and polymers with tunable electronic and optical properties.

The resulting conjugated materials derived from the pyrrolo[2,3-b]pyridine scaffold have potential applications in several areas of optoelectronics:

Organic Light-Emitting Diodes (OLEDs): The development of new host and emissive materials is crucial for advancing OLED technology. The pyrrolo[2,3-b]pyridine scaffold can be incorporated into molecules designed to function as either the emissive layer or the host material in OLED devices. By carefully selecting the moieties to be coupled with the this compound core, the emission color and efficiency of the resulting material can be fine-tuned.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs): In the realm of solar energy conversion, there is a continuous search for more efficient and stable materials. The pyrrolo[2,3-b]pyridine moiety can be integrated into the structure of donor or acceptor materials for OPVs. Furthermore, derivatives of related nitrogen-containing heterocycles have shown promise as hole-transporting materials (HTMs) in perovskite solar cells, a critical component for efficient charge extraction. rsc.orgnih.govresearchgate.netnih.govresearchgate.net The ability to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through synthetic modifications of the 7-azaindole core is key to optimizing its function in these devices.

Organic Field-Effect Transistors (OFETs): The planarity and potential for intermolecular π-π stacking of conjugated systems derived from pyrrolo[2,3-b]pyridine make them candidates for use as the active semiconductor layer in OFETs. The charge carrier mobility of these materials can be influenced by the molecular design and the resulting solid-state packing.

Below is a data table highlighting the photophysical properties of some 7-azaindole derivatives, illustrating the tunability of this scaffold.

Compound NameAbsorption Max (λ_max,abs) (nm)Emission Max (λ_max,emi) (nm)Stokes Shift (Δυ) (cm⁻¹)
5a 2853587418
5b 25736010831
5c 27742813197
5d 27839811487
5e 28038910684
Data derived from studies on biaryl compounds incorporating a 7-azaindole core. nih.gov

The synthesis of such advanced materials often relies on key chemical transformations. The table below outlines some of the crucial reactions involved in the utilization of iodo-substituted heterocycles for creating functional materials.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeRelevance to Materials Science
Suzuki-Miyaura Coupling Iodo-pyrrolo[2,3-b]pyridine, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃)Aryl-substituted pyrrolo[2,3-b]pyridineCreation of conjugated oligomers and polymers for OLEDs, OPVs, and OFETs. organic-chemistry.org
Sonogashira Coupling Iodo-pyrrolo[2,3-b]pyridine, Terminal alkynePd catalyst, Cu(I) cocatalyst, BaseAlkynyl-substituted pyrrolo[2,3-b]pyridineSynthesis of rigid, linear conjugated systems with interesting electronic properties. organic-chemistry.org

While direct research on this compound for these specific applications is still emerging, the foundational chemistry and the promising properties of the broader 7-azaindole family strongly suggest its high potential as a valuable component in the design and synthesis of the next generation of advanced organic materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, iodination of the pyrrolopyridine core can be achieved using N-iodosuccinimide (NIS) in acetone, yielding up to 92% (as seen in 5-bromo-3-iodo derivatives) . To improve yields, ensure anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated tosylation) and optimize Pd-catalyzed couplings (e.g., Suzuki-Miyaura with 3,4-dimethoxyphenylboronic acid) using toluene/EtOH solvent systems at 105°C .

Q. How can researchers characterize the electronic environment of the iodinated pyrrolopyridine core?

  • Methodological Answer : Use 1H^1H-NMR to observe deshielding effects on adjacent protons due to iodine’s electron-withdrawing nature. For example, in 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, the NH proton appears as a broad singlet at δ 12.40 ppm, while aromatic protons resonate between δ 8.01–7.42 ppm . HRMS (ESI) provides exact mass validation, e.g., [M+H]+ calculated 486.0269 vs. observed 486.0279 .

Q. What protective group strategies are effective for NH functionality during derivatization?

  • Methodological Answer : Tosyl (Ts) protection using TsCl/NaH in THF (0°C to rt) is highly effective, as demonstrated in 1-tosyl-pyrrolo[2,3-b]pyridine derivatives . Deprotection with KOH/EtOH at 80°C restores the NH group without side reactions .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity in pyrrolo[2,3-b]pyridines?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) at the 5-position enhance binding affinity to kinase targets, while alkynyl groups at the 3-position improve solubility. For instance, 3-(pyridin-3-ylethynyl)-5-(3,4-dimethoxyphenyl) derivatives show enhanced inhibitory activity (IC50_{50} < 100 nM) due to π-π stacking and hydrogen bonding .

Q. How can contradictory spectral data for iodinated derivatives be resolved?

  • Methodological Answer : Contradictions in 13C^{13}C-NMR chemical shifts (e.g., δ 131.17–128.13 ppm for aromatic carbons) may arise from tautomerism or solvent effects. Use variable-temperature NMR to identify tautomeric equilibria and DFT calculations to model electronic environments . Cross-validate with X-ray crystallography when possible .

Q. What strategies mitigate competing side reactions during cross-coupling steps?

  • Methodological Answer : Competing protodeiodination can occur in Pd-catalyzed couplings. Mitigate this by using arylboronic acids with electron-withdrawing groups (e.g., 3,4-dimethoxyphenyl) and optimizing base strength (2M K2_2CO3_3 vs. weaker bases). For alkynylations, employ Sonogashira conditions with CuI co-catalysis to suppress homocoupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.